molecular formula C29H42N2O5 B13886270 Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

Cat. No.: B13886270
M. Wt: 498.7 g/mol
InChI Key: YEAJOHYGKAYNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpoc-Ser(Tbu)-OH CHA is a compound used in solid-phase peptide synthesis (SPPS). It is a derivative of serine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and tert-butyl (Tbu) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of the peptide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-Ser(Tbu)-OH CHA typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl (Tbu) groups. This is followed by the protection of the amino group using tert-butyloxycarbonyl (Boc) groups. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

In industrial settings, the production of Bpoc-Ser(Tbu)-OH CHA follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers is common, allowing for precise control over reaction conditions and efficient production of the compound .

Scientific Research Applications

Bpoc-Ser(Tbu)-OH CHA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bpoc-Ser(Tbu)-OH CHA involves its role as a protected amino acid in peptide synthesis. The Boc and Tbu groups protect the functional groups of serine during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, these protecting groups are removed to yield the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bpoc-Ser(Tbu)-OH CHA is unique due to its specific combination of Boc and Tbu protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .

Properties

IUPAC Name

cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAJOHYGKAYNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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